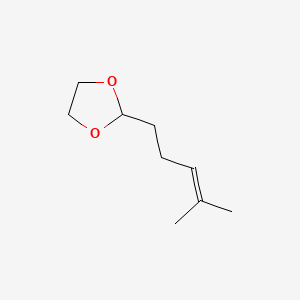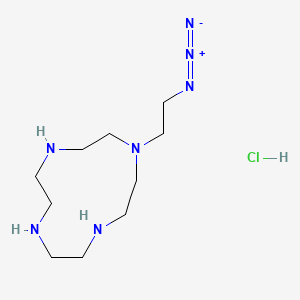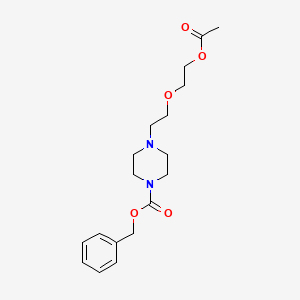
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester is a chemical compound with the molecular formula C18H26N2O5 and a molecular weight of 350.41 g/mol. This compound is an intermediate in the synthesis of substituents of Quetiapine-related compounds. It is known for its solubility in chloroform, dichloromethane (DCM), ethyl acetate, and methanol.
Métodos De Preparación
The synthesis of 4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester involves multiple steps. One common synthetic route includes the reaction of N-Boc piperazine with triethylamine in acetonitrile, followed by the addition of ethyl bromoacetate . The reaction mixture is then cooled to 0°C and stirred for several hours. The resulting product is purified through crystallization or chromatography techniques . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethyl acetate, as well as catalysts and temperature control . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including amides, sulfonamides, and Mannich bases.
Biology: The compound is used in the synthesis of biologically active molecules, such as antibacterial and antifungal agents.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including those related to Quetiapine.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester involves its interaction with molecular targets and pathways. The piperazine ring in the compound provides conformational flexibility and polar nitrogen atoms, enhancing favorable interactions with macromolecules . This allows the compound to act as an intermediate in the synthesis of various biologically active molecules, influencing pathways related to antibacterial, antifungal, anticancer, and other activities .
Comparación Con Compuestos Similares
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester can be compared with similar compounds such as:
Ethyl 1-piperazinecarboxylate: This compound has a similar piperazine core but differs in its ester group and molecular structure.
4-(2-Hydroxy-ethyl)-piperazine-1-carboxylic acid benzyl ester: This compound has a hydroxyethyl group instead of the acetoxyethoxy group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C18H26N2O5 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
benzyl 4-[2-(2-acetyloxyethoxy)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O5/c1-16(21)24-14-13-23-12-11-19-7-9-20(10-8-19)18(22)25-15-17-5-3-2-4-6-17/h2-6H,7-15H2,1H3 |
Clave InChI |
ZDVLNNHUKPYOJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



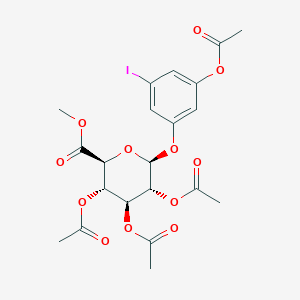

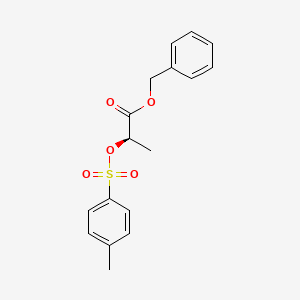
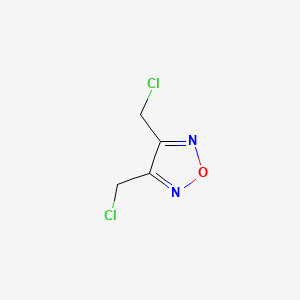
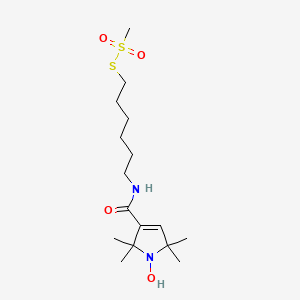
![(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride](/img/structure/B13839459.png)
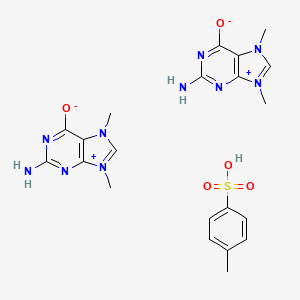
![Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13839478.png)
